molecular formula C7H16ClNO2 B555016 H-Ile-OMe.HCl CAS No. 18598-74-8

H-Ile-OMe.HCl

Cat. No.: B555016
CAS No.: 18598-74-8
M. Wt: 181.66 g/mol
InChI Key: GGTBEWGOPAFTTH-GEMLJDPKSA-N
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Description

L-Isoleucine methyl ester hydrochloride (CAS: 18598-74-8) is a chiral amino acid derivative with the molecular formula C₇H₁₅NO₂·HCl and a molecular weight of 181.66 g/mol. It features a branched aliphatic side chain (sec-butyl group) and exists as a hydrochloride salt, enhancing its solubility in polar solvents like methanol (50 mg/ml) and stability in solution . The ester group enables selective reactions such as hydrolysis and transesterification, while the nitrogen atom facilitates hydrogen bonding, critical for interactions in synthetic and biological systems .

This compound is widely employed as a pharmaceutical intermediate and in organic synthesis. For example, it serves as a starting material for synthesizing antifungal pyrrolopyrazole derivatives (e.g., 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones) and jasmonoyl-L-isoleucine analogs with pyrazolidin-3-one cores . Its hygroscopic nature necessitates storage under inert conditions to prevent degradation .

Properties

IUPAC Name

methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBEWGOPAFTTH-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2577-46-0 (Parent)
Record name Methyl L-isoleucinate hydrochloride
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DSSTOX Substance ID

DTXSID10940024
Record name Methyl isoleucinate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18598-74-8
Record name L-Isoleucine, methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-isoleucinate hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoleucinate--hydrogen chloride (1/1)
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Record name Methyl L-isoleucinate hydrochloride
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Preparation Methods

Esterification of L-Isoleucine

L-Isoleucine is reacted with methanol in the presence of hydrochloric acid (HCl) to form the methyl ester hydrochloride. For example, a mixture of L-leucine, L-isoleucine, and L-valine is refluxed with 3 M HCl in dry isobutanol, facilitating esterification while removing water via azeotropic distillation. The resulting esters—leucine, isoleucine, and valine methyl esters—are then subjected to selective hydrolysis.

Enzymatic Hydrolysis

The hydrolysis step employs proteolytic enzymes like Alcalase 0.6 L or Esperase 8.0 L, which preferentially hydrolyze leucine esters over isoleucine derivatives. In a representative procedure, 100 g of a leucine-isoleucine-valine ester mixture is treated with 3.0 g of Alcalase at pH 8.0 for 4 hours, resulting in 89% hydrolysis of leucine methyl ester, while isoleucine and valine esters remain largely intact (<0.2% hydrolysis). This selectivity arises from steric hindrance around the isoleucine ester’s β-methyl group, which impedes enzyme access.

Isolation and Purification

Post-hydrolysis, unreacted isoleucine methyl ester is extracted using solvents like methyl tert-butyl ether. The aqueous phase is concentrated under vacuum to precipitate L-leucine, leaving isoleucine methyl ester in solution. Subsequent distillation under reduced pressure yields L-isoleucine methyl ester hydrochloride with >95% purity.

Key Data:

ParameterValueSource
Hydrolysis selectivity89% Leu vs. <0.2% Ile hydrolysis
Final purity>95%
Reaction time4–6 hours

TMCS-Mediated Esterification

Patent CN103224437A introduces a streamlined method using trimethylchlorosilane (TMCS) and methanol for direct esterification. This approach eliminates low-temperature requirements and simplifies purification.

Reaction Mechanism

TMCS acts as a protonating agent, activating the amino acid’s carboxyl group for nucleophilic attack by methanol. The reaction proceeds at room temperature:

L-Isoleucine+CH3OHTMCSL-Isoleucine methyl ester hydrochloride+H2O\text{L-Isoleucine} + \text{CH}3\text{OH} \xrightarrow{\text{TMCS}} \text{L-Isoleucine methyl ester hydrochloride} + \text{H}2\text{O}

The absence of strong acids like thionyl chloride reduces side reactions, enhancing yield.

Procedure and Optimization

In a typical synthesis, 10 g of L-isoleucine is suspended in 80–100 mL anhydrous methanol. TMCS (1.3–1.8 molar equivalents) is added dropwise, and the mixture is stirred for 12–15 hours. The reaction’s completion is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is concentrated to 1/5th volume, and tert-butyl methyl ether is added to precipitate the product. Filtration and drying yield L-isoleucine methyl ester hydrochloride with 90–98% efficiency.

Key Data:

ParameterValueSource
Yield90–98%
Reaction temperature25°C (room temperature)
TMCS equivalence1.3–1.8 molar

Comparative Analysis of Preparation Methods

The enzymatic and TMCS methods offer distinct advantages depending on scalability and purity requirements:

Efficiency and Scalability

  • Enzymatic method : Ideal for large-scale production due to high selectivity and minimal solvent use. However, it requires specialized enzymes and multi-step purification.

  • TMCS method : Suited for laboratory-scale synthesis with rapid setup and high yields. The single-step process reduces industrial complexity.

Purity and By-Products

  • Enzymatic hydrolysis minimizes by-products, yielding >95% pure L-isoleucine methyl ester hydrochloride.

  • TMCS-mediated synthesis may require additional recrystallization to achieve >98% purity, as residual silanol by-products can form .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Isoleucine methyl ester hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications and as a pharmaceutical intermediate.

    Industry: Utilized in the production of various biochemical products

Biological Activity

L-Isoleucine methyl ester hydrochloride (LIME) is a derivative of the essential amino acid isoleucine, recognized for its diverse biological activities. This compound plays a significant role in various biochemical processes and has garnered attention in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula : C7H16ClNO2
  • Molecular Weight : 181.66 g/mol
  • CAS Number : 18598-74-8
  • Melting Point : 96-100 °C
  • Solubility : Soluble in methanol (50 mg/ml) .

L-Isoleucine methyl ester hydrochloride exhibits biological activity through several mechanisms:

  • Inhibition of Prostaglandin Synthesis : LIME has been identified as a chemical pesticide that inhibits the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This property suggests potential applications in treating inflammatory conditions .
  • Cell Proliferation : Research indicates that LIME can stimulate cell proliferation in NIH 3T3 cells when exposed to lysosomal inhibitors. This effect is associated with enhanced protein accumulation without disrupting lysosomal function, indicating its role in cellular growth and metabolism .
  • Antiparasitic Activity : Studies have shown that L-Isoleucine methyl ester can destroy intracellular amastigotes of Leishmania mexicana, a parasite responsible for leishmaniasis. The mechanism likely involves hydrolysis by parasite enzymes, highlighting its potential as an antiparasitic agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Prostaglandin InhibitionInhibits synthesis of prostaglandins, reducing inflammation
Cell ProliferationStimulates NIH 3T3 cell growth under certain conditions
AntiparasiticDestroys Leishmania amastigotes

Case Studies

  • Inflammatory Bowel Disease (IBD) :
    A study explored the use of L-Isoleucine methyl ester hydrochloride in treating IBD by leveraging its ability to inhibit prostaglandin synthesis. The results indicated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent for managing IBD symptoms .
  • Leishmaniasis Treatment :
    In experimental models, LIME demonstrated significant efficacy against Leishmania mexicana amastigotes. The treatment resulted in reduced parasite load and improved survival rates in infected hosts, showcasing its promise in antiparasitic therapy .

Comparison with Similar Compounds

Structural and Functional Similarities

L-Isoleucine methyl ester hydrochloride belongs to a class of amino acid ester hydrochlorides, including:

  • L-Leucine methyl ester hydrochloride (CAS: 7517-19-3)
  • L-Valine methyl ester hydrochloride (CAS: 63038-27-7)
  • Glycine methyl ester hydrochloride (CAS: 5680-79-5)

These compounds share a common backbone structure: an α-amino acid esterified with methanol and protonated as a hydrochloride salt. Key similarities include:

  • Ester Reactivity : All undergo hydrolysis, transesterification, and act as nucleophiles in acyl transfer reactions .
  • Hydrogen Bonding: The protonated amino group facilitates ionic interactions and solubility in polar solvents .
Table 1: Physical and Chemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Methanol)
L-Isoleucine methyl ester HCl 181.66 98–100 50 mg/ml
L-Leucine methyl ester HCl 181.66 Not reported Comparable*
Glycine methyl ester HCl 125.55 Not reported High

*Inferred from structural similarity .

Reactivity and Stereochemical Considerations

  • Epimerization Resistance : L-Isoleucine methyl ester hydrochloride undergoes metal-free arylations without significant epimerization under mildly basic conditions, as confirmed by ¹H NMR and HPLC . In contrast, diastereoisomeric mixtures (e.g., L-iso- and D-alloisoleucine esters) show distinct reactivity profiles .
  • Enzymatic Hydrolysis : Unlike L-Leucine or L-Phenylalanine methyl esters, L-Isoleucine and L-Valine methyl esters are resistant to cleavage by proteolytic enzymes at pH 6.5, likely due to steric hindrance from their branched side chains .

Stability and Handling

  • Hygroscopicity : L-Isoleucine methyl ester hydrochloride requires storage under inert conditions due to moisture sensitivity, a trait shared with L-Leucine and L-Valine analogs .
  • Thermal Stability : Its melting point (98–100°C) is higher than glycine methyl ester hydrochloride, reflecting stronger intermolecular interactions from the hydrophobic sec-butyl group .

Q & A

Q. How can researchers verify the enantiomeric purity of L-isoleucine methyl ester hydrochloride during synthesis?

Methodological Answer:

  • Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) to separate enantiomers. Compare retention times with authentic standards.
  • Polarimetry can confirm optical activity: the compound exhibits a specific rotation of +26.5° (C=2, H₂O) .
  • Advanced NMR techniques (e.g., ¹H-¹H NOESY) can resolve stereochemical ambiguities in methyl-branched structures .

Q. What are the critical parameters for optimizing the esterification of L-isoleucine to produce the methyl ester hydrochloride?

Methodological Answer:

  • Use anhydrous methanol and thionyl chloride (SOCl₂) as the esterification agent under nitrogen to minimize hydrolysis.
  • Monitor reaction progress via TLC (silica gel, ninhydrin staining) or FT-IR for the disappearance of the carboxylic acid peak (~1700 cm⁻¹).
  • Purify the product via recrystallization from ethanol/diethyl ether, ensuring a melting point of 98–100°C .

Q. How should researchers handle discrepancies in reported melting points for L-isoleucine methyl ester hydrochloride?

Methodological Answer:

  • Verify purity using HPLC (>98% by area normalization) and elemental analysis (C, H, N, Cl). Impurities like residual solvents or unreacted amino acid can alter melting points.
  • Cross-reference multiple sources: documented values range from 98–100°C to 249–252°C for related compounds (e.g., histidine derivatives), highlighting the need for rigorous characterization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for methyl ester derivatives in pheromone studies?

Methodological Answer:

  • Conduct dose-response assays to differentiate stereospecific effects. For example, (2S,3S)-configured esters act as sex pheromones in scarab beetles, while achiral analogs show no activity .
  • Compare ester stability in biological matrices: methyl esters may hydrolyze faster than tert-butyl esters, affecting bioactivity timelines .
  • Use isotopic labeling (e.g., deuterated methyl groups) to track metabolic degradation pathways .

Q. How can researchers design stability studies for L-isoleucine methyl ester hydrochloride under varying storage conditions?

Methodological Answer:

  • Store samples in desiccators at –20°C, 4°C, and 25°C. Monitor degradation via LC-MS over 6–12 months.
  • Hydrolysis is the primary degradation pathway; quantify free L-isoleucine using a ninhydrin assay or amino acid analyzer.
  • For lyophilized formulations, assess residual moisture (<1% by Karl Fischer titration) to prevent ester cleavage .

Q. What analytical methods are suitable for quantifying trace impurities in L-isoleucine methyl ester hydrochloride batches?

Methodological Answer:

  • Employ LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect byproducts like N-formyl or N-acetyl derivatives, which form during incomplete esterification .
  • ICP-MS can identify heavy metal contaminants (e.g., Pd from catalytic reactions) at ppb levels.
  • For chiral impurities, use Marfey’s reagent derivatization followed by reverse-phase HPLC .

Methodological Notes

  • Synthesis Reproducibility : Always report reaction atmosphere (e.g., inert gas), solvent dryness, and catalyst purity. Small variations can lead to significant yield differences .
  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for stereochemical confirmation) .
  • Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts—use fume hoods, gloves, and eye protection. In case of exposure, rinse skin/eyes immediately with water .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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H-Ile-OMe.HCl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.